3-Methyl-1H,2H-pyrido[2,3-b]pyrazin-2-one belongs to the class of pyrido-pyrazine derivatives, which are known for their biological activities, including antimicrobial and anticancer properties. Its classification as a heterocyclic compound highlights its structural complexity and potential as a pharmacophore in drug development.
The synthesis of 3-methyl-1H,2H-pyrido[2,3-b]pyrazin-2-one typically involves cyclization reactions of appropriate precursors.
The molecular structure of 3-methyl-1H,2H-pyrido[2,3-b]pyrazin-2-one features a fused ring system that incorporates nitrogen atoms within its heterocyclic framework.
3-Methyl-1H,2H-pyrido[2,3-b]pyrazin-2-one can engage in various chemical reactions:
The mechanism of action for 3-methyl-1H,2H-pyrido[2,3-b]pyrazin-2-one involves its interaction with specific biological targets such as enzymes and receptors.
The compound may inhibit enzyme activity by binding to active sites, thus modulating metabolic pathways. For example, it has shown potential in inhibiting certain kinases involved in cell signaling pathways .
This interaction suggests potential therapeutic applications in treating diseases where these pathways are dysregulated.
The physical and chemical properties of 3-methyl-1H,2H-pyrido[2,3-b]pyrazin-2-one are crucial for understanding its behavior in various applications.
The stability under different pH conditions and temperatures is also relevant for its application in pharmaceuticals.
3-Methyl-1H,2H-pyrido[2,3-b]pyrazin-2-one has diverse applications across various fields:
The core compound 3-methyl-1H,2H-pyrido[2,3-b]pyrazin-2-one follows systematic IUPAC naming rules for fused heterocyclic systems. The parent scaffold is pyrido[2,3-b]pyrazine, a bicyclic system formed by fusing pyridine and pyrazine rings at bonds 2,3 (pyridine) and 5,6 (pyrazine). The suffix "-2-one" indicates a ketone functional group at position 2 of the pyrazine ring. The prefix "3-methyl" specifies a methyl substituent at position 3. The hydrogen notation "1H,2H" denotes the tautomeric forms where hydrogens are attached to nitrogen atoms at positions 1 and 2, emphasizing the lactam-lactim tautomerism characteristic of pyrazinones [1] [3].
Atom numbering in pyrido[2,3-b]pyrazinones follows the Chemical Abstracts system for fused rings:
Table 1: Atom Numbering Systems for Pyridopyrazinone Derivatives
System | Pyridine Ring | Pyrazine Ring | Bridgehead Atoms | Carbonyl Position |
---|---|---|---|---|
Chemical Abstracts | 1–6 (N1) | 2,3,4a,8a | C2, C3 | C2 (keto) |
Hantzsch-Widman | α,β,γ (N) | 1,4 (N,N) | α/1, β/4 | C1 (lactam) |
This systematic numbering avoids ambiguity in substituent assignment, as seen in the compound’s SMILES notation (CC1=NC2=C(C=CC=N2)NC1=O
), where "C1=O" corresponds to the pyrazinone’s C2 carbonyl [1] [3].
Pyrido[2,3-b]pyrazin-2-one belongs to the linear fused diazine family, characterized by:
Regioisomerism in pyridopyrazines arises from alternative fusion patterns:
Table 2: Key Structural Distinctions Between Pyridopyrazine Regioisomers
Isomer | Fusion Pattern | Carbonyl Position | Characteristic Substituent Effects | SMILES Pattern |
---|---|---|---|---|
[2,3-b] | Pyridine 2,3:Pyrazine 5,6 | C2 (linear) | Methyl at C3 enhances lactam stability | O=C1NC2=CC=CN=C2N=C1 (unsubstituted) |
[3,4-b] | Pyridine 3,4:Pyrazine 5,6 | C2 (peri to N) | Steric hindrance between C2=O and pyridine N | O=C1N=C2C=CN=CC2=CN1 |
[3,4-d] | Pyridine 3,4:Pyrazine 4,5 | C1 (angular) | Electrophilic substitution favored at pyridine C6 | O=C1N=CC2=CN=CC2=CN1 |
The [2,3-b] isomer is distinguished by spectroscopic and crystallographic data, such as downfield NMR shifts for H3 (δ ~7.8 ppm due to carbonyl proximity) and shorter C2=O bond lengths (~1.23 Å) observed in related structures [2] [6].
CAS No.:
CAS No.: 923-34-2
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0
CAS No.: 76060-17-8